(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
Overview
Description
(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrimidin-4-yloxy group, and a pyrrolidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidinyl Intermediate: Starting with a suitable pyrrolidine derivative, the intermediate is synthesized through nucleophilic substitution reactions.
Attachment of the Pyrimidin-4-yloxy Group: This step involves the reaction of the pyrrolidinyl intermediate with a pyrimidin-4-yloxy halide under basic conditions to form the desired ether linkage.
Formation of the Final Compound: The final step involves the condensation of the intermediate with (E)-3-(2-chlorophenyl)prop-2-en-1-one under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a saturated ketone.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products:
Oxidation: N-oxides of the pyrrolidinyl group.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
Pathway Modulation: The compound can influence various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
(E)-3-(2-chlorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness: (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidin-4-yloxy group, in particular, may offer unique interactions with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-15-4-2-1-3-13(15)5-6-17(22)21-10-8-14(11-21)23-16-7-9-19-12-20-16/h1-7,9,12,14H,8,10-11H2/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSUYORTSUHORI-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C=CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)/C=C/C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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